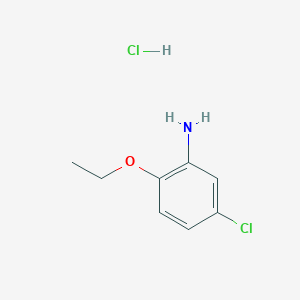

5-Chloro-2-ethoxyaniline hydrochloride

Description

Properties

IUPAC Name |

5-chloro-2-ethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKXWFBBGFCQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-ethoxyaniline Hydrochloride: Chemical Properties, Synthetic Methodologies, and Applications in Targeted Therapeutics

Executive Summary

5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2) is a highly versatile halogenated and alkoxy-substituted aniline derivative[1]. In modern drug discovery and materials science, the strategic placement of its functional groups—a strong activating ethoxy group and a deactivating, lipophilic chloro group—creates a unique steric and electronic environment[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and critical role as a pharmaceutical intermediate in the development of chemical chaperones for Gaucher disease and ATPase inhibitors for oncology[3][4].

Physicochemical Profiling & Structural Dynamics

The core utility of 5-chloro-2-ethoxyaniline hydrochloride stems from the push-pull electronic dynamics on its benzene ring. The ethoxy (-OC2H5) group at the ortho position acts as a strong electron-donating group via resonance, increasing the nucleophilicity of the amine. Conversely, the chlorine atom at the meta position (relative to the ethoxy group) exerts an electron-withdrawing inductive effect while simultaneously enhancing the molecule's overall lipophilicity (LogP)[2][5]. This balance is critical when designing small molecules that must cross biological membranes or fit into specific hydrophobic enzymatic pockets.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 5-Chloro-2-ethoxyaniline hydrochloride |

| CAS Registry Number | 1135081-59-2 (HCl Salt) / 15793-48-3 (Free Base)[1][6] |

| Molecular Formula | C8H11Cl2NO[7] |

| Molecular Weight | 208.08 g/mol (HCl Salt) / 171.62 g/mol (Free Base)[6][7] |

| Topological Polar Surface Area | 35.3 Ų[7] |

| SMILES (Free Base) | CCOC1=C(N)C=C(Cl)C=C1[7] |

| Primary Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Eye damage)[7] |

Synthetic Methodologies & Precursor Workflows

The synthesis of 5-chloro-2-ethoxyaniline requires strict regiocontrol. The standard industrial and laboratory approach involves the etherification of a substituted nitrophenol followed by the reduction of the nitro group. Converting the resulting free base into a hydrochloride salt enhances its shelf-life, oxidative stability, and aqueous solubility for subsequent aqueous-phase reactions.

Fig 1: Regioselective synthesis workflow of 5-chloro-2-ethoxyaniline hydrochloride.

Causality in Experimental Choices:

-

Etherification First: The ethoxy group is introduced prior to nitro reduction. If the nitro group were reduced to an amine first, the highly nucleophilic amine would compete with the phenoxide during alkylation, leading to unwanted N-alkylation side products[2].

-

Iron/Acid Reduction: While catalytic hydrogenation (H2/Pd-C) is cleaner, halogenated aromatics are prone to hydrodehalogenation (loss of the chlorine atom). Using Iron powder in an acidic medium (Béchamp reduction) ensures the selective reduction of the nitro group while preserving the critical C-Cl bond[8].

Pharmaceutical Applications & Mechanisms of Action

5-Chloro-2-ethoxyaniline hydrochloride serves as a highly privileged building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Chemical Chaperones for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the glucocerebrosidase (GC) gene, leading to misfolded GC proteins that are prematurely degraded[3]. Researchers have utilized 5-chloro-2-ethoxyaniline to synthesize 1,3,5-triazine-2,4,6-triamine derivatives.

-

Mechanistic Insight: The 5-chloro-2-ethoxyaniline moiety provides the exact steric bulk and lipophilicity required to bind selectively to the active site of the mutant GC enzyme[5]. By binding to the enzyme, the small molecule acts as a "chemical chaperone," stabilizing the protein's proper folding conformation in the endoplasmic reticulum, allowing it to traffic successfully to the lysosome before dissociating[6].

TIP48/TIP49 ATPase Inhibitors for Oncology

The TIP48/TIP49 complex is an ATPase that interacts with the c-Myc oncogene, promoting malignant transformation in cancers such as lymphoma and colon cancer[4][9].

-

Mechanistic Insight: 5-Chloro-2-ethoxyaniline is reacted with 1,1-cyclopentanediacetic anhydride to form aminopyrazolone derivatives[4]. The resulting compounds act as potent inhibitors of the TIP48/TIP49 ATPase activity. By starving the complex of its ATPase function, the c-Myc driven proliferation pathway is suppressed, inducing tumor cell apoptosis[9].

Fig 2: Divergent pharmacological pathways of 5-chloro-2-ethoxyaniline-derived therapeutics.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the utilization of 5-chloro-2-ethoxyaniline hydrochloride in pharmaceutical intermediate synthesis.

Protocol A: Synthesis of 1,3,5-Triazine Derivatives (Gaucher Disease Intermediates)

This protocol utilizes a sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride[5].

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile (50 mL) and cool to 0°C using an ice bath.

-

Free-Basing: In a separate vial, dissolve 5-chloro-2-ethoxyaniline hydrochloride (1.0 eq) in a minimal amount of water and neutralize with saturated NaHCO3. Extract the free base into ethyl acetate, dry over MgSO4, and concentrate in vacuo[3].

-

First Substitution: Dissolve the free base in acetonitrile and add dropwise to the cyanuric chloride solution over 30 minutes. Maintain the temperature at 0°C to prevent di-substitution.

-

Base Addition: Add N,N-Diisopropylethylamine (Hünig's base, 1.2 eq) to neutralize the generated HCl. Stir for 2 hours at 0°C[5].

-

Workup: Pour the reaction mixture into ice water. Filter the resulting mono-substituted triazine precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Synthesis of Aminopyrazolone Precursors (TIP48/TIP49 Inhibitors)

This protocol details the coupling of the aniline with an anhydride to form the core of the ATPase inhibitor[4].

-

Reagent Mixing: In a 100 mL reaction vessel, dissolve 1,1-cyclopentanediacetic anhydride (2.50 g, 14.9 mmol) and 5-chloro-2-ethoxyaniline free base (3.06 g, 17.8 mmol) in anhydrous toluene (20 mL)[4].

-

Catalysis: Add triethylamine (4.94 mL, 35.7 mmol) to the solution to act as a proton scavenger and nucleophilic catalyst[4].

-

Reflux: Equip the vessel with a reflux condenser and heat the mixture to 90°C with continuous magnetic stirring for exactly 4 hours[4].

-

Quenching & Extraction: Cool the reaction to room temperature. Quench the reaction by adding 5 N hydrochloric acid (to protonate unreacted amines and triethylamine). Extract the aqueous layer three times with ethyl acetate[4].

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes:Ethyl Acetate) to isolate the target amide intermediate.

References

-

Chemsrc. "5-Chloro-2-ethoxyaniline hydrochloride | CAS#:1135081-59-2". Chemsrc Database.[Link]

-

National Center for Biotechnology Information (NCBI). "5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076". PubChem.[Link]

-

Marugan, J. J., et al. "N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease". PubMed Central (PMC).[Link]

- Google Patents. "US20170107207A1 - Aminopyrazolone derivative".

- Google Patents. "WO2015125785A1 - Pyrazolone derivative having multiple substituents".

Sources

- 1. 5-Chloro-2-ethoxyaniline hydrochloride | CAS#:1135081-59-2 | Chemsrc [chemsrc.com]

- 2. 3-Bromo-5-chloro-2-ethoxyaniline | 929974-59-4 | Benchchem [benchchem.com]

- 3. N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 5. N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 15793-48-3: 5-cloro-2-etossianilina | CymitQuimica [cymitquimica.com]

- 7. 5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. WO2015125785A1 - Pyrazolone derivative having multiple substituents - Google Patents [patents.google.com]

5-Chloro-2-ethoxyaniline hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-ethoxyaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of 5-Chloro-2-ethoxyaniline hydrochloride (CAS No. for free base: 15793-48-3). Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through a multi-faceted spectroscopic approach. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization. Furthermore, this guide presents a plausible synthetic pathway and outlines the critical safety and handling protocols necessary for laboratory use. The integration of detailed experimental rationales, data interpretation, and visual workflows is intended to serve as an authoritative resource for understanding and utilizing this important chemical intermediate.

Introduction to 5-Chloro-2-ethoxyaniline Hydrochloride

5-Chloro-2-ethoxyaniline is a substituted aniline derivative that, in its hydrochloride salt form, offers enhanced stability and solubility, making it a valuable building block in organic synthesis. Substituted anilines are foundational precursors in the pharmaceutical, agrochemical, and dye industries. The specific arrangement of the chloro, ethoxy, and amino groups on the benzene ring imparts distinct chemical reactivity and physical properties, influencing the design and synthesis of more complex target molecules. Understanding its precise molecular structure is paramount for predicting its reactivity, designing synthetic routes, and ensuring the purity of downstream products. This guide provides the foundational knowledge for its structural confirmation.

Molecular Structure and Physicochemical Properties

The structural integrity of a chemical compound is the bedrock of its function and reactivity. For 5-Chloro-2-ethoxyaniline hydrochloride, the structure consists of a benzene ring substituted with three key functional groups: a chlorine atom, an ethoxy group (-OCH₂CH₃), and an ammonium group (-NH₃⁺), which is the protonated form of the aniline's amino group, along with a chloride counter-ion (Cl⁻).

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-ethoxyanilinium chloride | N/A |

| Synonyms | 5-Chloro-2-ethoxybenzenamine hydrochloride | N/A |

| CAS Number | 15793-48-3 (for free base) | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂NO | [1][3] |

| Molecular Weight | 208.09 g/mol | Derived from Formula |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)N.Cl | N/A |

| InChI Key | UZEGGYTUIIXOIX-UHFFFAOYSA-N (for free base) | [1] |

Structural Representation

The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior. The ethoxy group at position 2 and the ammonium group at position 1 create steric and electronic effects that influence the reactivity of the aromatic ring. The chlorine atom at position 5 further modifies the electron density of the ring.

Caption: Workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. [4]The protonation of the aniline nitrogen to form the anilinium ion (R-NH₃⁺) significantly influences the chemical shifts of the aromatic protons, typically causing them to shift downfield due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to -NH₂.

3.1.1 Predicted ¹H NMR Spectral Data

The rationale for predicting these shifts is based on established substituent effects in benzene rings. [5]The ethoxy group is electron-donating, shielding adjacent protons (shifting them upfield), while the chloro and ammonium groups are electron-withdrawing, deshielding them (shifting them downfield).

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| CH₃ (ethoxy) | ~1.4 | Triplet (t) | 3H | Aliphatic protons adjacent to a CH₂ group. |

| CH₂ (ethoxy) | ~4.1 | Quartet (q) | 2H | Aliphatic protons deshielded by the adjacent oxygen atom. |

| Aromatic H | ~7.0 - 7.5 | Multiplet (m) | 3H | Protons on the aromatic ring, deshielded by the -NH₃⁺ and -Cl groups. |

| NH₃⁺ | ~7.5 - 9.0 | Broad Singlet (br s) | 3H | Acidic protons on the nitrogen, often broad and may exchange with solvent. |

3.1.2 Predicted ¹³C NMR Spectral Data

Carbon chemical shifts are similarly influenced by the electronic environment.

| Carbon | Predicted Chemical Shift (δ) ppm | Rationale |

| CH₃ (ethoxy) | ~15 | Standard aliphatic carbon. |

| CH₂ (ethoxy) | ~65 | Aliphatic carbon bonded to an electronegative oxygen atom. |

| Aromatic C | ~115 - 150 | Carbons within the aromatic ring, with varied shifts due to different substituents. The carbon attached to the oxygen (C-O) will be the most downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The transformation from the aniline free base to the hydrochloride salt introduces distinct vibrational bands.

| Functional Group | Expected Absorption Band (cm⁻¹) | Vibration Type | Rationale |

| N-H (Ammonium) | 3200 - 2800 | N-H Stretch | Broad and strong absorption characteristic of ammonium salts. |

| C-H (Aromatic) | 3100 - 3000 | C-H Stretch | Sharp, medium absorptions typical for sp² C-H bonds. |

| C-H (Aliphatic) | 3000 - 2850 | C-H Stretch | Medium to strong absorptions from the ethoxy group. |

| C=C (Aromatic) | 1600 - 1450 | C=C Stretch | Multiple bands of varying intensity. |

| C-O (Ether) | 1250 - 1200 | Asymmetric C-O-C Stretch | Strong absorption due to the aryl-alkyl ether linkage. |

| C-Cl | 800 - 600 | C-Cl Stretch | Medium to weak absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, analysis would typically be performed on the free base (5-Chloro-2-ethoxyaniline, MW ≈ 171.62 g/mol ) as the hydrochloride salt is non-volatile. The molecular ion peak (M⁺) would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is a definitive signature of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Synthesis and Purification

A common and logical synthetic route to 5-Chloro-2-ethoxyaniline hydrochloride involves a multi-step process starting from a readily available precursor. This pathway demonstrates standard, high-yielding transformations in organic chemistry. A plausible route starts from 4-chlorophenol.

Caption: Plausible synthetic pathway for 5-Chloro-2-ethoxyaniline hydrochloride.

Experimental Protocol: Synthesis via Nitro-intermediate Reduction

This protocol outlines the final two steps: reduction of the nitro group and subsequent salt formation. The choice of a reducing agent like iron in acidic media is a classic, cost-effective, and robust method for converting aromatic nitro compounds to anilines.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2-ethoxynitrobenzene (1.0 eq) and ethanol.

-

Reduction: Heat the mixture to reflux. Carefully add iron powder (3.0 eq) in portions. Slowly add concentrated hydrochloric acid (0.5 eq) dropwise. The reaction is exothermic and should be controlled.

-

Rationale: The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced. The acid activates the iron surface and serves as the proton source.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter through celite to remove iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: This standard workup isolates the neutral free base (5-Chloro-2-ethoxyaniline) from inorganic byproducts.

-

-

Salt Formation: Concentrate the dried organic layer. Redissolve the crude aniline in a minimal amount of diethyl ether. Add concentrated hydrochloric acid dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the non-polar solvent. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

-

Rationale: The hydrochloride salt is typically insoluble in non-polar organic solvents like diethyl ether, providing a simple and effective method for purification and isolation.

-

Safety, Handling, and Storage

Proper handling of 5-Chloro-2-ethoxyaniline hydrochloride is crucial due to its potential hazards. [1]

-

Hazard Classification:

-

Harmful if swallowed (H302) [1] * Harmful in contact with skin (H312) [1] * Causes skin irritation (H315) [1] * Causes serious eye damage (H318) [1] * Harmful if inhaled (H332) [1]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6]Use in a well-ventilated area or with respiratory protection.

-

-

Handling: Avoid all personal contact, including inhalation. [7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

The molecular structure of 5-Chloro-2-ethoxyaniline hydrochloride has been thoroughly examined through the lens of modern spectroscopic techniques. This guide establishes a clear framework for its structural confirmation, emphasizing the synergy between NMR, IR, and Mass Spectrometry. The predicted spectral data, justified by fundamental chemical principles, provide a reliable benchmark for researchers. By integrating a plausible synthetic pathway and essential safety protocols, this document serves as a comprehensive technical resource, enabling scientists to confidently identify, synthesize, and utilize this versatile chemical intermediate in their research and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-ethoxyaniline. PubChem. Retrieved from [Link]

-

PureSynth. (n.d.). 2-Chloro-5-Methoxyaniline Hydrochloride 98.0%(HPLC). Retrieved from [Link]

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

-

meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR. YouTube. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Hydroxyaniline, 97%. Retrieved from [Link]

-

Gregory, K. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-ethoxyaniline | C8H10ClNO | CID 410076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-ethoxyaniline | 15793-48-3 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. epfl.ch [epfl.ch]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

5-Chloro-2-ethoxyaniline hydrochloride synthesis pathways

5-Chloro-2-ethoxyaniline Hydrochloride Synthesis Pathways: A Technical Whitepaper

Introduction & Chemical Context

5-Chloro-2-ethoxyaniline is a highly valuable halogenated, alkoxy-substituted aniline derivative. It serves as a critical intermediate in the synthesis of advanced functional materials, such as conductive polyaniline derivatives, and in the development of small-molecule therapeutics. Notably, it is a key building block in the synthesis of glucocerebrosidase inhibitors for Gaucher disease[1] and TIP48/TIP49 ATPase inhibitors for oncology[2].

The presence of the ethoxy group modulates the lipophilicity and pharmacokinetic profile of downstream drug candidates, while the chlorine atom provides a reactive handle for cross-coupling or modulates the electronic properties of the aromatic ring. Converting the free base to its hydrochloride salt (CAS 1135081-59-2) significantly enhances its oxidative stability, shelf-life, and aqueous solubility, making it the preferred form for long-term storage and biological assays[3].

Retrosynthetic Analysis & Pathway Design

The synthesis of 5-chloro-2-ethoxyaniline hydrochloride is most efficiently achieved through a three-step linear sequence starting from the commercially available 4-chloro-2-nitrophenol.

-

Step 1 (O-Alkylation): The phenolic hydroxyl group is ethylated to yield 4-chloro-1-ethoxy-2-nitrobenzene.

-

Step 2 (Nitro Reduction): The nitro group is chemoselectively reduced to a primary amine to yield the free base, 5-chloro-2-ethoxyaniline.

-

Step 3 (Salt Formation): The free base is treated with anhydrous hydrogen chloride to precipitate the target hydrochloride salt.

Fig 1: Three-step chemical synthesis pathway for 5-chloro-2-ethoxyaniline hydrochloride.

Step-by-Step Experimental Methodologies

Step 1: O-Alkylation of 4-Chloro-2-nitrophenol

Expertise & Causality: The introduction of the ethoxy group relies on the Williamson ether synthesis[4]. 4-Chloro-2-nitrophenol is relatively acidic (pKa ~7.1) due to the electron-withdrawing nitro group in the ortho position. Potassium carbonate (

Protocol:

-

Charge a flame-dried round-bottom flask with 4-chloro-2-nitrophenol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Add anhydrous

(1.5 equiv) in one portion. The solution will immediately turn deep red/orange, confirming the formation of the phenoxide ion. -

Add ethyl bromide (1.2 equiv) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 70–80°C for 4–6 hours.

-

Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the bright yellow starting material spot is entirely consumed.

-

Cool the mixture to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo to yield 4-chloro-1-ethoxy-2-nitrobenzene.

Step 2: Chemoselective Reduction of the Nitro Group

Expertise & Causality: The reduction of the nitro group to an amine must be carefully controlled to prevent the reductive dehalogenation of the aryl chloride. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with

Protocol:

-

Dissolve 4-chloro-1-ethoxy-2-nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

-

Add Iron powder (325 mesh, 5.0 equiv) and

(2.0 equiv) to the solution. -

Reflux the mixture (approx. 80°C) with vigorous mechanical stirring for 2–3 hours.

-

Self-Validation: Monitor via LC-MS or TLC. The nitro compound will convert to a more polar, UV-active spot representing the primary amine.

-

Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot ethanol.

-

Concentrate the filtrate to remove ethanol, dilute the aqueous residue with water, and extract with dichloromethane (DCM). Dry the organic layer and evaporate to yield 5-chloro-2-ethoxyaniline as a pale oil.

Step 3: Hydrochloride Salt Formation

Expertise & Causality: Free anilines are highly prone to air oxidation, often turning dark brown or black over time. Converting the amine to its hydrochloride salt protonates the nitrogen, removing its lone pair from conjugation with the aromatic ring and drastically reducing its susceptibility to oxidation. Anhydrous conditions are strictly maintained to ensure a highly crystalline, non-hygroscopic final product[3].

Protocol:

-

Dissolve the crude 5-chloro-2-ethoxyaniline in anhydrous diethyl ether (or methyl tert-butyl ether, MTBE).

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble anhydrous HCl gas through the solution (alternatively, add a stoichiometric amount of 4.0 M HCl in dioxane dropwise).

-

A white to off-white precipitate will form immediately upon protonation.

-

Self-Validation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation and verify the pH of the supernatant is highly acidic (pH < 2).

-

Filter the solid under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum to afford pure 5-chloro-2-ethoxyaniline hydrochloride.

Fig 2: Experimental workflow and conditions for the synthesis and purification process.

Quantitative Data & Yield Optimization

To assist process chemists in scaling this synthesis, the following table summarizes the optimized parameters, expected yields, and purity metrics for each stage of the pathway.

| Reaction Step | Reagents / Catalysts | Solvent System | Temp / Time | Expected Yield | Purity (HPLC) |

| 1. O-Alkylation | Ethyl bromide, | DMF | 80°C / 5 h | 88 - 92% | > 98.0% |

| 2. Nitro Reduction | Fe powder, | EtOH/H2O (4:1) | 80°C / 3 h | 85 - 89% | > 97.5% |

| 3. Salt Formation | HCl (g) or HCl/Dioxane | Diethyl Ether | 0°C / 1 h | 90 - 95% | > 99.5% |

| Overall Process | - | - | - | ~ 67 - 77% | > 99.0% |

Analytical Characterization Signatures

To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be verified before utilizing the compound in downstream applications:

-

1H NMR (DMSO-d6, 400 MHz): Expected signals include a triplet at ~1.3 ppm (

of the ethoxy group), a quartet at ~4.1 ppm ( -

Mass Spectrometry (ESI+): The m/z calculated for the free base

[M+H]+ is 172.05. The isotopic pattern must show the characteristic 3:1 ratio for the

References

-

US20170107207A1 - Aminopyrazolone derivative (Utilization of 5-chloro-2-ethoxyaniline in ATPase inhibitor synthesis). Google Patents. URL:[2]

-

N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition (Independent synthesis pathways for substituted anilines). National Institutes of Health (NIH) PMC. URL:[Link][1]

Sources

- 1. N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 3. 93-50-5|4-Chloro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 4. 1-Chloro-4-ethoxy-2-nitrobenzene|CAS 89979-06-6 [benchchem.com]

physical and chemical properties of 5-Chloro-2-ethoxyaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, characterization protocols, and safety information for 5-Chloro-2-ethoxyaniline hydrochloride. Given the limited direct experimental data for the hydrochloride salt, this document synthesizes information from its free base, 5-Chloro-2-ethoxyaniline, and its close structural analog, 5-Chloro-2-methoxyaniline hydrochloride, to provide a robust and practical resource.

Structural and Physicochemical Profile

5-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative. The presence of a chloro group, an ethoxy group, and an amine functionality on the benzene ring imparts specific chemical characteristics crucial for its application in organic synthesis and drug discovery. The hydrochloride salt form is often preferred to enhance stability and solubility in aqueous media.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C8H11Cl2NO | Calculated |

| Molecular Weight | 208.09 g/mol | Calculated |

| Appearance | Solid (predicted) | Based on related compounds |

| Melting Point | 21-22 °C (for free base) | [1] |

| Boiling Point | 274.2 ± 20.0 °C at 760 mmHg (for free base) | [1] |

| Solubility | Water soluble (predicted for hydrochloride) | The product is water soluble, and may spread in water systems.[2] |

| CAS Number | 15793-48-3 (for free base) | [1][3] |

Synthesis and Chemical Reactivity

The synthesis of 5-Chloro-2-ethoxyaniline typically involves the reduction of a corresponding nitrobenzene precursor. The subsequent formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid.

Illustrative Synthetic Pathway:

Caption: General synthetic route to 5-Chloro-2-ethoxyaniline hydrochloride.

The reactivity of 5-Chloro-2-ethoxyaniline hydrochloride is primarily dictated by the aniline moiety. The amino group can undergo various reactions, including diazotization, acylation, and alkylation, making it a versatile intermediate in the synthesis of more complex molecules. The electron-donating ethoxy group and the electron-withdrawing chloro group influence the regioselectivity of these reactions.

Experimental Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of 5-Chloro-2-ethoxyaniline hydrochloride. The following are standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The aromatic protons are expected to appear as multiplets in the range of δ 6.5-7.5 ppm. The ethoxy group will show a quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm. The amine protons will likely appear as a broad singlet.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The aromatic carbons will resonate in the δ 110-150 ppm region. The two carbons of the ethoxy group will appear in the upfield region.

Justification: The chemical shifts and coupling constants in the NMR spectra provide unambiguous evidence for the connectivity of atoms in the molecule, confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands:

-

N-H stretching of the ammonium salt in the region of 2800-3200 cm⁻¹.

-

C-O stretching of the ether at approximately 1250-1000 cm⁻¹.

-

C-Cl stretching around 800-600 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

-

Justification: The presence of these characteristic peaks confirms the key functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for a salt.

-

Data Acquisition: Obtain the mass spectrum.

-

Data Analysis: The mass spectrum should show a peak corresponding to the molecular ion of the free base [M]+ at m/z 171.05. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

Justification: High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

Safety and Handling

Table 2: Hazard Identification and Handling Precautions

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a fume hood.[4] |

| Skin Irritation | Causes skin irritation.[4] | Avoid contact with skin. In case of contact, wash immediately with plenty of water.[2] |

| Eye Irritation | Causes serious eye irritation.[4] | Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[2] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[2] | Store away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[2] | Follow local, state, and federal regulations for hazardous waste disposal. |

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor.[2]

-

If on Skin: Wash with plenty of soap and water.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

5-Chloro-2-ethoxyaniline hydrochloride is a valuable chemical intermediate. While direct experimental data for the hydrochloride salt is sparse, a comprehensive understanding of its properties and safe handling can be achieved by leveraging data from its free base and closely related analogs. The protocols and information presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for working with this compound.

References

-

PubChem. 5-Chloro-2-methoxyaniline. [Link]

-

PubChem. 5-Chloro-2-ethoxyaniline. [Link]

-

Lab Supplies. 5-Chloro-2-methoxyaniline. [Link]

-

PubChemLite. 5-chloro-2-ethoxyaniline (C8H10ClNO). [Link]

-

PubChem. 5-Chloro-2-phenoxyaniline. [Link]

-

PureSynth. 2-Chloro-5-Methoxyaniline Hydrochloride 98.0%(HPLC). [Link]

-

Fisher Scientific. 5-Chloro-2-methoxyaniline 98.0+%, TCI America™. [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

Chemsrc. 5-Chloro-2-(2-ethoxyethoxy)aniline. [Link]

-

SpectraBase. 5-Chloro-2-(2',4'-dichlorophenoxy)aniline. [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-ethoxyaniline Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of medicinal chemistry, substituted anilines represent a privileged scaffold, forming the core of a multitude of therapeutic agents. Their synthetic versatility and ability to engage in crucial molecular interactions have made them indispensable building blocks in the design of novel drugs. Among these, 5-Chloro-2-ethoxyaniline and its hydrochloride salt have emerged as compounds of significant interest, offering a unique combination of electronic and steric properties that are advantageous for the development of targeted therapies, particularly in oncology. This guide provides a comprehensive technical overview of 5-Chloro-2-ethoxyaniline hydrochloride, from its fundamental properties to its synthesis, analysis, and application in the generation of biologically active molecules.

Physicochemical and Structural Characteristics

The hydrochloride salt of 5-Chloro-2-ethoxyaniline is typically a crystalline solid, offering improved stability and handling characteristics compared to the free base. While a dedicated CAS number for the hydrochloride is not consistently cited, the base compound, 5-Chloro-2-ethoxyaniline , is uniquely identified by CAS Number 15793-48-3 [1]. The hydrochloride is formed by reacting the aniline with hydrochloric acid.

Key Properties

| Property | Value | Source |

| CAS Number (Base) | 15793-48-3 | [1] |

| Molecular Formula (Base) | C8H10ClNO | [1] |

| Molecular Weight (Base) | 171.63 g/mol | |

| Molecular Formula (HCl Salt) | C8H11Cl2NO | N/A |

| Molecular Weight (HCl Salt) | 208.09 g/mol | N/A |

| Appearance (Base) | Solid | |

| Melting Point (Base) | 21-22 °C | |

| Boiling Point (Base) | 274.2 ± 20.0 °C at 760 mmHg | |

| Purity (Typical) | >98% |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 5-Chloro-2-ethoxyaniline typically proceeds via the reduction of a corresponding nitroaromatic precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Synthesis of 5-Chloro-2-ethoxyaniline

This protocol is based on established methods for the reduction of nitroanilines[2].

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloro-2-nitrophenetole (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Reductant Addition : To this solution, add a reducing agent. A common and effective method is the use of iron powder (3-5 equivalents) in the presence of a catalytic amount of hydrochloric acid or ammonium chloride. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction : Heat the mixture to reflux (typically 70-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. The filter cake should be washed with the reaction solvent.

-

Extraction : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is then taken up in an organic solvent immiscible with water, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 5-Chloro-2-ethoxyaniline.

-

Purification : The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution : Dissolve the purified 5-Chloro-2-ethoxyaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification : Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred aniline solution at 0 °C.

-

Precipitation : The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

-

Isolation and Drying : The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield 5-Chloro-2-ethoxyaniline hydrochloride as a stable, crystalline solid.

Caption: Mechanism of action for a 5-Chloro-2-ethoxyaniline-based kinase inhibitor.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in drug development. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of 5-Chloro-2-ethoxyaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates.

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the amine) is typically effective.

-

Detection : UV detection at a wavelength of approximately 254 nm is appropriate for the aromatic system.

-

Sample Preparation : The hydrochloride salt is dissolved in the mobile phase or a suitable diluent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile compounds and impurities.

-

Column : A non-polar capillary column, such as a DB-5ms (or equivalent), is generally used for the analysis of anilines.[3]

-

Carrier Gas : Helium at a constant flow rate.

-

Injection : A split or splitless injection can be used depending on the sample concentration.

-

Temperature Program : A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) allows for the separation of components with different boiling points.

-

Detection : Mass spectrometry in electron ionization (EI) mode will provide a fragmentation pattern that can be used to confirm the structure of the molecule and identify any related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

Sample Preparation : The sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-Chloro-2-ethoxyaniline hydrochloride.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity : Substituted anilines can be toxic if swallowed, inhaled, or absorbed through the skin. They can also cause skin and eye irritation.[1][4]

Conclusion

5-Chloro-2-ethoxyaniline hydrochloride is a valuable and versatile building block in the synthesis of complex organic molecules for the pharmaceutical industry. Its unique structural features make it a compelling starting material for the development of targeted therapies, particularly kinase inhibitors. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in drug discovery and development. As the quest for novel and more effective therapeutics continues, the strategic use of well-characterized and high-purity intermediates like 5-Chloro-2-ethoxyaniline hydrochloride will remain a critical component of successful research and development programs.

References

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-ethoxyaniline. PubChem. Retrieved from [Link]

- Wang, Z., & Li, R. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1965.

- da Silva, A. P. F., et al. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of the Brazilian Chemical Society, 25(8), 1431-1438.

- Reddy, T. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 210, 112975.

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- Chu, W., et al. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology Letters, 6(11), 677-682.

- Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-857.

- Perzborn, E., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(17), 5422-5435.

- CymitQuimica. (2023).

- Lee, S. H., et al. (2004). Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp. Applied and Environmental Microbiology, 70(3), 1347-1354.

- Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.

- Lakka, N. S., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.

- U.S. Environmental Protection Agency. (1996).

- European Patent Office. (1989).

- Reiner, E. J., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Molecules, 27(8), 2469.

Sources

Whitepaper: Thermodynamic and Empirical Solubility Profiling of 5-Chloro-2-ethoxyaniline Hydrochloride in Organic Solvents

Executive Summary

5-Chloro-2-ethoxyaniline hydrochloride (CAS: 1135081-59-2) is a highly specialized aromatic amine salt utilized as a critical building block in the synthesis of pharmaceutical chaperones and advanced conductive polymers. For researchers and drug development professionals, managing the solubility of this compound is a persistent challenge. The hydrochloride salt form provides excellent oxidative stability and shelf-life but fundamentally restricts the compound's solubility in standard organic solvents.

This technical guide synthesizes structural thermodynamics, empirical solubility data, and field-proven laboratory protocols to provide a comprehensive framework for processing 5-chloro-2-ethoxyaniline hydrochloride in organic synthesis.

Structural Thermodynamics & The Causality of Solubility

The solubility of 5-chloro-2-ethoxyaniline hydrochloride is governed by a thermodynamic competition between its ionic crystal lattice energy and the solvation energy provided by the solvent.

-

The Hydrochloride Core: The primary driver of its physical properties is the ionic bond between the protonated amine (

) and the chloride anion ( -

Substituent Effects (-Cl and -OEt): Unlike unsubstituted aniline hydrochloride, this molecule features a lipophilic, electron-withdrawing chlorine atom at the 5-position and a sterically bulky ethoxy group at the 2-position [3]. These substituents disrupt the perfect crystalline packing of the salt, slightly lowering the lattice energy. While the ionic core still demands polar solvents for dissolution, the lipophilic substituents slightly enhance its compatibility with moderately polar alcohols (like isopropanol) compared to pure aniline salts [2].

Thermodynamic factors governing the organic solubility of 5-Chloro-2-ethoxyaniline HCl.

Solubility Profile in Organic Solvents

Based on the thermodynamic modeling of aniline hydrochloride derivatives [2] and the behavioral characteristics of halogenated alkoxy-anilines [3], the quantitative solubility of 5-chloro-2-ethoxyaniline hydrochloride is summarized below.

Note: The following table presents extrapolated empirical ranges at 25°C designed to guide solvent selection for process chemistry.

| Solvent Category | Specific Solvent | Dielectric Constant ( | Estimated Solubility (25°C) | Mechanistic Rationale |

| Polar Protic | Methanol | 32.7 | > 100 mg/mL | Strong H-bonding effectively disrupts the hydrochloride ionic lattice. |

| Polar Protic | Ethanol | 24.5 | 50 - 100 mg/mL | Excellent solvation; slightly lower capacity than methanol due to bulk. |

| Polar Aprotic | DMSO | 46.7 | > 100 mg/mL | High polarity stabilizes the charged |

| Polar Aprotic | DMF | 36.7 | 50 - 100 mg/mL | Strong dipole interactions overcome the crystal lattice energy. |

| Moderately Polar | THF | 7.5 | < 5 mg/mL | Insufficient polarity to break ionic bonds, despite the |

| Non-Polar | Toluene | 2.4 | < 0.1 mg/mL | Completely unable to solvate the ionic hydrochloride core. |

Experimental Methodologies

To ensure self-validating and reproducible results in the laboratory, two primary workflows are essential: one for empirically measuring the solubility of the salt, and another for bypassing solubility limitations during synthesis.

Protocol A: Dynamic Solubility Determination Workflow

When precise thermodynamic data is required for scale-up (e.g., AspenPlus regression modeling), the dynamic equilibration method is the industry standard [2].

-

Sample Preparation: Weigh an excess amount of 5-chloro-2-ethoxyaniline hydrochloride (e.g., 500 mg) into a 10 mL thermostated glass jacketed vessel.

-

Solvent Addition: Add 5.0 mL of the target organic solvent (e.g., absolute ethanol).

-

Dynamic Equilibration: Seal the vessel and agitate using a magnetic stirrer at a constant temperature (e.g., 298.15 K ± 0.05 K) for a minimum of 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Extract a 1.0 mL aliquot of the suspension and centrifuge at 10,000 RPM for 10 minutes in a temperature-controlled rotor to separate the undissolved solid lattice from the saturated solution.

-

Quantification: Dilute the supernatant with a compatible mobile phase and quantify the concentration using High-Performance Liquid Chromatography (HPLC) against a pre-established calibration curve.

Step-by-step dynamic workflow for empirical solubility determination and thermodynamic modeling.

Protocol B: In Situ Free-Basing for Non-Polar Reactions

If a synthetic step (such as a specific cross-coupling reaction) mandates the use of a non-polar solvent like toluene where the hydrochloride salt is insoluble, researchers must perform in situ free-basing[1].

-

Suspension: Suspend 1.0 equivalent of 5-chloro-2-ethoxyaniline hydrochloride in toluene.

-

Neutralization: Add 1.2 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Agitation: Stir vigorously at room temperature for 30 minutes. The base neutralizes the HCl, releasing the free 5-chloro-2-ethoxyaniline, which rapidly dissolves into the toluene due to its lipophilic

and -

Filtration (Optional): The resulting DIPEA-HCl or TEA-HCl salt will precipitate as a white solid. Filter the mixture to remove this byproduct, yielding a homogenous solution of the reactive free aniline.

Applications in Advanced Materials and Pharmaceuticals

Understanding the solubility of this specific molecule unlocks its utility across two major scientific domains:

-

Pharmaceutical Development: Halogenated alkoxy-anilines are critical precursors in medicinal chemistry. Specifically, 5-chloro-2-ethoxyaniline derivatives are utilized in the synthesis of 1,3,5-triazine-2,4-diamines. These complex molecules act as "chemical chaperones" that bind to misfolded glucocerebrosidase enzymes, offering potential therapeutic pathways for lysosomal storage disorders like Gaucher disease [5].

-

Conductive Polymers: In materials science, substituted anilines are polymerized to create processable forms of polyaniline. The incorporation of the ethoxy and chloro groups onto the polymer backbone significantly enhances the solubility of the resulting conductive polymer in organic solvents like DMSO and THF, overcoming the notorious intractability of standard unsubstituted polyaniline (emeraldine base) [4].

References

-

BenchChem. "Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions." BenchChem Tech Support.1

-

Journal of Chemical & Engineering Data. "Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems." ACS Publications. 2

-

BenchChem. "3-Bromo-5-chloro-2-ethoxyaniline | 929974-59-4: Significance of Halogenated and Alkoxy-Substituted Anilines."3

-

NASA / United States Patent Office. "Processible forms of electrically conductive polyaniline and conductive products formed therefrom."4

-

PubMed Central (PMC). "N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease." 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Bromo-5-chloro-2-ethoxyaniline | 929974-59-4 | Benchchem [benchchem.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. N4-Phenyl Modifications of N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines Enhance Glucocerebrosidase Inhibition by Small Molecules with Potential as Chemical Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-2-ethoxyaniline Hydrochloride: A Versatile Building Block for Advanced Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among this critical class of compounds, 5-Chloro-2-ethoxyaniline hydrochloride presents a unique combination of structural features that make it a highly valuable, yet under-explored, building block for innovative research. The presence of a chlorine atom, an ethoxy group, and a reactive aniline functionality provides a trifecta of opportunities for synthetic diversification and the development of novel molecular entities with significant biological potential.[4]

This in-depth technical guide, designed for researchers at the forefront of chemical and pharmaceutical sciences, will explore the core properties of 5-Chloro-2-ethoxyaniline hydrochloride and delineate its potential research applications. By providing detailed, field-proven insights and experimental protocols, this document aims to empower scientists to unlock the full synthetic potential of this versatile compound.

Core Properties and Characteristics

5-Chloro-2-ethoxyaniline hydrochloride is a crystalline solid, the hydrochloride salt of the free base 5-Chloro-2-ethoxyaniline. The salt form often enhances stability and solubility in aqueous media, which can be advantageous in certain reaction conditions. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁Cl₂NO | Inferred |

| Molecular Weight | 208.09 g/mol | Inferred |

| CAS Number | Not available for the hydrochloride salt. (Free base: 15793-48-3) | [5] |

| Appearance | White to off-white crystalline solid (expected) | [6] |

| Solubility | Soluble in water (expected for hydrochloride salt) | [6] |

| Purity | Typically >95% | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [5] |

Safety Information: As with many substituted anilines, 5-Chloro-2-ethoxyaniline and its hydrochloride salt should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[5]

Potential Research Applications

The true value of 5-Chloro-2-ethoxyaniline hydrochloride lies in its potential as a versatile precursor for a multitude of complex organic molecules. Its strategic substitution pattern allows for a range of chemical transformations, making it a key starting material for several classes of compounds with established or potential biological activity.

Synthesis of Novel Heterocyclic Scaffolds

The aniline moiety is a gateway to a rich variety of heterocyclic systems, many of which form the core of medicinally important compounds.[7][8]

Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[9][10] The Conrad-Limpach and Gould-Jacobs reactions are classic methods for synthesizing quinolones from anilines and β-ketoesters or their equivalents.[9][10][11] 5-Chloro-2-ethoxyaniline hydrochloride can be readily employed in these reactions to generate novel substituted quinolones.

Experimental Protocol: Synthesis of a Substituted 4-Hydroxyquinoline via Conrad-Limpach Reaction

-

Neutralization: In a round-bottom flask, dissolve 5-Chloro-2-ethoxyaniline hydrochloride (1.0 eq) in a suitable solvent such as ethanol. Add a stoichiometric amount of a base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloride and liberate the free aniline.

-

Condensation: To the solution of the free aniline, add a β-ketoester (e.g., ethyl acetoacetate, 1.05 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation, the solvent is removed under reduced pressure. The resulting intermediate is then added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250 °C for 30 minutes to effect cyclization.

-

Work-up: Cool the reaction mixture and add hexane or a similar non-polar solvent to precipitate the product.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 4-hydroxyquinoline derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-ethoxyaniline | 15793-48-3 [sigmaaldrich.com]

- 6. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 7. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. N-Heterocycle synthesis [organic-chemistry.org]

- 9. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

5-Chloro-2-ethoxyaniline Hydrochloride and Its Derivatives: A Comprehensive Guide to Synthesis, Mechanism, and Drug Development Applications

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, halogenated and alkoxy-substituted anilines represent a critical class of bifunctional building blocks. 5-Chloro-2-ethoxyaniline (and its highly stable hydrochloride salt) stands out due to its highly specific substitution pattern. The strategic placement of a strongly electron-donating ethoxy group at the ortho position and a lipophilic, electron-withdrawing chlorine atom at the meta position (relative to the ethoxy group) creates a unique electronic and steric environment.

As a Senior Application Scientist, I have observed that this specific molecular architecture is not merely structural—it is highly functional. It serves as a foundational scaffold in the synthesis of complex pharmacophores, most notably in the development of pyrazolone derivatives that target the oncogenic TIP48/TIP49 ATPase complex. This guide deconstructs the physicochemical properties, synthetic methodologies, and pharmacological applications of 5-chloro-2-ethoxyaniline, providing a self-validating framework for researchers in drug discovery and analytical chemistry.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 5-chloro-2-ethoxyaniline is essential for predicting its behavior in complex synthetic workflows. The compound is frequently utilized in its hydrochloride salt form to mitigate the oxidative degradation common to electron-rich anilines.

Quantitative Data Summary

| Property | Free Base Form | Hydrochloride Salt Form |

| Chemical Name | 5-Chloro-2-ethoxyaniline | 5-Chloro-2-ethoxyaniline hydrochloride |

| CAS Registry Number | ||

| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO |

| Molecular Weight | 171.62 g/mol | 208.08 g/mol |

| Physical State (RT) | Liquid / Low-melting solid | Crystalline Solid |

| Key Structural Features | Ortho-ethoxy, Meta-chloro | Protonated amine, enhanced stability |

Electronic and Steric Causality

The reactivity of the benzene ring in 5-chloro-2-ethoxyaniline is dictated by the competing directing effects of its substituents .

-

The Ethoxy Group (-OC₂H₅): Acts as a strong activating group via resonance, pushing electron density into the ring. This makes the amine a potent nucleophile. Pharmacokinetically, it modulates the compound's aqueous solubility.

-

The Chlorine Atom (-Cl): While deactivating via inductive effects, it enhances the overall lipophilicity of the molecule, a critical parameter for crossing biological membranes in downstream drug derivatives. Furthermore, it provides metabolic stability by blocking rapid cytochrome P450-mediated oxidation at the 5-position.

Synthetic Methodologies: Constructing Pyrazolone Scaffolds

One of the most prominent applications of 5-chloro-2-ethoxyaniline is its use as a primary amine nucleophile in the synthesis of aminopyrazolone derivatives, which are potent anti-tumor agents .

Protocol: Synthesis of Aminopyrazolone Intermediates via Amidation

Objective: Couple 5-chloro-2-ethoxyaniline with an anhydride to form a key intermediate.

Step 1: In Situ Free-Basing & Reagent Assembly Suspend 5-chloro-2-ethoxyaniline hydrochloride (17.8 mmol) and 1,1-cyclopentanediacetic anhydride (14.9 mmol) in anhydrous toluene (20 mL). Add triethylamine (TEA) (35.7 mmol).

-

Causality: TEA serves a dual purpose. First, it deprotonates the hydrochloride salt to liberate the nucleophilic free amine. Second, it acts as an acid scavenger for any byproducts, driving the equilibrium forward. Toluene is selected as an aprotic solvent with a high boiling point (110°C), allowing the reaction to be heated without solvent degradation.

Step 2: Thermal Activation Heat the reaction mixture to 90°C and stir continuously for 4 hours.

-

Causality: The ortho-ethoxy group sterically shields the nucleophilic amine. Elevated thermal energy (90°C) is strictly required to reach the transition state for the nucleophilic attack on the anhydride carbonyl, overcoming this steric hindrance.

Step 3: Self-Validating Quench & Extraction Cool the mixture to room temperature. Monitor completion via Thin-Layer Chromatography (TLC). Once confirmed, quench the reaction by adding 5 N hydrochloric acid, followed by extraction with ethyl acetate (EtOAc).

-

Causality: The acidic quench protonates any unreacted aniline and TEA, rendering them water-soluble. The target amide intermediate, lacking a basic amine, remains highly soluble in the organic (EtOAc) layer. This differential solubility provides a self-validating purification step during the liquid-liquid extraction.

Step 4: Desiccation & Isolation Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the solid intermediate.

Synthetic workflow for generating aminopyrazolone intermediates from 5-chloro-2-ethoxyaniline.

Pharmacological Applications: Targeting the TIP48/TIP49 Oncogenic Axis

Derivatives synthesized from 5-chloro-2-ethoxyaniline have shown profound efficacy in oncology, specifically by targeting the ATPase activity of the TIP48/TIP49 complex .

Mechanistic Breakdown

The TIP48/TIP49 complex is a critical protein assembly that interacts with various transcription factors, most notably c-Myc . c-Myc is a well-documented oncogene that drives cell cycle progression and apoptosis evasion in numerous malignancies, including bladder, breast, and colorectal cancers.

Derivatives of 5-chloro-2-ethoxyaniline act as potent inhibitors of the ATPase activity intrinsic to the TIP48/TIP49 complex. By inhibiting this energetic driver, the derivatives disrupt the complex's ability to stabilize and promote c-Myc-mediated transcription. The lipophilic chlorine atom ensures the drug can penetrate the intracellular space, while the ethoxy group optimizes the binding affinity within the ATPase functional pocket.

Mechanism of action: Derivatives inhibiting the TIP48/TIP49-c-Myc oncogenic axis.

Analytical & Environmental Profiling

Beyond drug development, 5-chloro-2-ethoxyaniline plays a pivotal role in analytical chemistry and environmental monitoring. In exposome-scale investigations of halogenated chemicals, it is utilized as a high-fidelity reference standard for High-Resolution Mass Spectrometry (HRMS) .

When water is treated with disinfectants, naturally occurring organic matter can react to form Cl-/Br-containing disinfection byproducts (DBPs). 5-Chloro-2-ethoxyaniline provides a distinct isotopic signature—driven by the natural ~3:1 abundance ratio of ³⁵Cl to ³⁷Cl—making it an ideal candidate for training multistage machine learning algorithms to discover novel halogenated pollutants in complex environmental matrices.

References

- Google Patents (US20170107207A1). Aminopyrazolone derivative.

- Google Patents (WO2015125785A1). Pyrazolone derivative having multiple substituents.

-

ACS Analytical Chemistry. Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing. Retrieved from [Link]

discovery and history of 5-Chloro-2-ethoxyaniline hydrochloride

An In-Depth Technical Guide to 5-Chloro-2-ethoxyaniline Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Unseen Workhorse of Medicinal Chemistry

5-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline that, while not a therapeutic agent itself, represents a critical class of molecular scaffolds essential for the synthesis of a new generation of pharmaceuticals. As a bifunctional molecule, featuring both a reactive amine and specific halogen and alkoxy substitutions on an aromatic ring, it provides a versatile starting point for the construction of complex, biologically active compounds. This guide offers a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthesis, and an in-depth look into its applications, particularly in the realm of oncology and kinase inhibitor development. For researchers and professionals in drug development, understanding the nuances of such intermediates is paramount to the successful discovery of novel therapeutics. The strategic placement of the chloro and ethoxy groups influences the electronic and steric properties of the molecule, which in turn can be leveraged to achieve desired potency and selectivity in the final drug candidate.

Physicochemical and Spectroscopic Properties

The hydrochloride salt of 5-Chloro-2-ethoxyaniline is typically a solid at room temperature, and its properties are derived from its free base form. A summary of its key physicochemical characteristics is provided below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-ethoxyaniline hydrochloride | N/A |

| Molecular Formula | C₈H₁₁Cl₂NO | N/A |

| Molecular Weight | 208.09 g/mol | N/A |

| CAS Number | Not available for hydrochloride; 15793-48-3 for free base | [1] |

| Appearance | Solid | |

| Melting Point (free base) | 21-22 °C | |

| Boiling Point (free base) | 274.2 ± 20.0 °C at 760 mmHg | |

| Purity | Typically >95-98% | |

| InChI (free base) | 1S/C8H10ClNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | [1] |

While specific spectroscopic data for the hydrochloride salt is not widely published, the expected spectral features can be inferred from the free base and related analogs.[2]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amine protons (which may be a broad singlet). The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, ethoxy, and amino groups.

-

¹³C NMR: The carbon NMR would display distinct signals for the two carbons of the ethoxy group and the six aromatic carbons.

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching for the amine, C-O stretching for the ether, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Purification: A Multi-Step Approach

The synthesis of 5-Chloro-2-ethoxyaniline hydrochloride is a multi-step process that typically begins with a readily available starting material. A plausible and efficient synthetic route starts from 2,4-dichloronitrobenzene. This pathway involves a nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitro group to an amine, and finally, salt formation.

Synthetic Workflow

Caption: Synthetic pathway for 5-Chloro-2-ethoxyaniline hydrochloride.

Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-ethoxy-1-nitrobenzene

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add 2,4-dichloronitrobenzene portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The product, 5-chloro-2-ethoxy-1-nitrobenzene, will precipitate as a solid.

-

Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of 5-Chloro-2-ethoxyaniline

-

In a round-bottom flask, suspend the 5-chloro-2-ethoxy-1-nitrobenzene in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux. The reaction is exothermic and may require initial cooling.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-chloro-2-ethoxyaniline.

Step 3: Formation of 5-Chloro-2-ethoxyaniline Hydrochloride

-

Dissolve the crude 5-chloro-2-ethoxyaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain pure 5-Chloro-2-ethoxyaniline hydrochloride.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Applications in Research and Drug Development

The primary value of 5-Chloro-2-ethoxyaniline hydrochloride lies in its role as a key building block for more complex molecules, particularly in the pharmaceutical industry.[3] The substituted aniline moiety is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy.

Kinase Inhibitors in Oncology

Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. The 5-chloro-2-ethoxyaniline scaffold can be elaborated to create potent and selective kinase inhibitors. For instance, derivatives of chloro-anilines have been incorporated into novel quinazoline-based inhibitors targeting tyrosine kinases like c-Src and Abl, which are implicated in cancer progression.[3]

Caption: A generic kinase signaling pathway and the point of intervention for a kinase inhibitor.

Other Pharmaceutical Applications

The versatility of the 5-chloro-2-ethoxyaniline scaffold extends beyond kinase inhibitors. It is a valuable precursor for a wide range of pharmacologically active compounds. Its derivatives have been explored for their potential as inhibitors of various enzymes and modulators of critical cellular pathways. The presence of the chlorine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

Safety and Handling